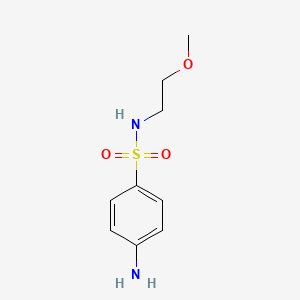

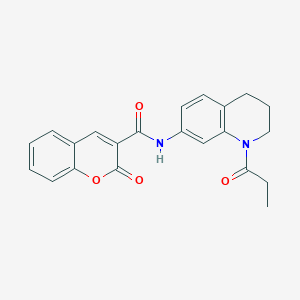

![molecular formula C8H12N2O2 B2679439 (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2551115-01-4](/img/structure/B2679439.png)

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of pyrano-pyrazoles, which are fused heterocyclic compounds. These compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory activities .

Synthesis Analysis

Pyrano-pyrazoles can be synthesized through various methods. One common method involves the intramolecular nitrile oxide cycloaddition (INOC) reaction . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of pyrano-pyrazoles can be confirmed by detailed 1H, 13C, and 15N NMR spectroscopic experiments and HRMS measurements .Chemical Reactions Analysis

The chemical reactions involving pyrano-pyrazoles are typically 1,3-dipolar cycloaddition reactions of nitrile oxides .Aplicaciones Científicas De Investigación

Synthesis and Bioevaluation of Pyrazole Derivatives Pyrazoles, including compounds like (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol, have garnered attention due to their significant agrochemical and pharmaceutical activities. Researchers have developed novel synthetic strategies under various conditions, highlighting the compound's potential in creating substances with antimicrobial, antifungal, antiviral, and antioxidant properties. This underscores the compound's relevance in developing new drugs and agrochemical products (Sheetal et al., 2018).

Methanol's Role in Chemical Synthesis While not directly related to (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol, methanol plays a crucial role in chemical synthesis, serving as a solvent or reagent in the synthesis of various compounds, including pyrazole derivatives. Its role in producing biodiesel, as a fuel, and in creating other chemicals underscores the interconnectedness of methanol in chemical synthesis processes, potentially involving the synthesis of pyrazole derivatives (A. Cybulski, 1994).

Environmental and Toxicological Considerations While focusing on the applications of specific chemical compounds, it's also important to consider the environmental and health aspects of related chemicals like methanol. Understanding the toxicology, environmental fate, and safe handling of methanol is crucial in the context of synthesizing and working with pyrazole derivatives to ensure environmental sustainability and safety (M. Pohanka, 2015).

Mecanismo De Acción

While the specific mechanism of action for “(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol” is not known, many pyrano-pyrazoles are known to exhibit their biological activities through various mechanisms. For example, some are known to inhibit the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair damage .

Direcciones Futuras

Propiedades

IUPAC Name |

(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPNORUQSBRMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(COCC2)C(=N1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

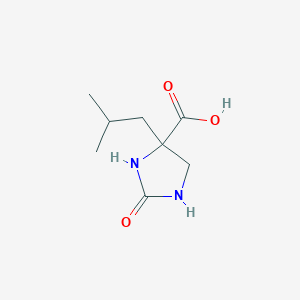

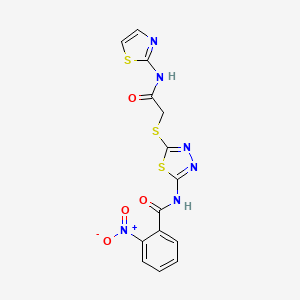

![2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2679356.png)

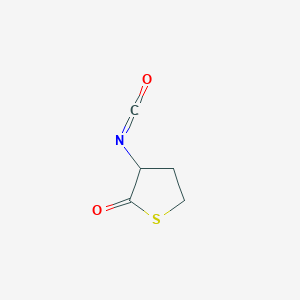

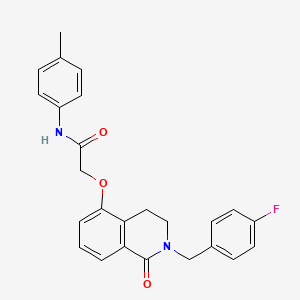

![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)

![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

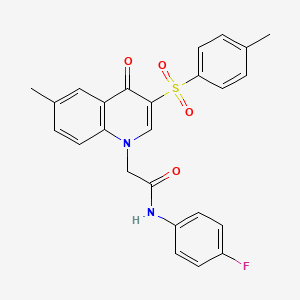

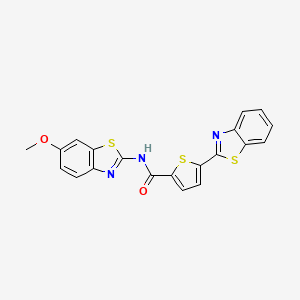

![N-[2-[(1-Cyano-4-methylcyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679372.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)

![11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2679374.png)